2-methoxy-N'-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide
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Overview
Description
2-methoxy-N’-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide is a complex organic compound with a molecular formula of C22H21N3O5S2 . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzohydrazide moiety, and methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-methoxy-N’-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with 2-methoxybenzohydrazide under appropriate conditions .
Chemical Reactions Analysis
2-methoxy-N’-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 2-methoxy-N’-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The thiazolidinone ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions .
Comparison with Similar Compounds
Similar compounds include:
4-chloro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: This compound has a similar structure but includes a chloro and hydroxy group, which may alter its biological activity.
N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide: This compound shares the thiazolidinone core but has different substituents, affecting its chemical and biological properties.
The uniqueness of 2-methoxy-N’-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H21N3O5S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-methoxy-N'-[3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide |
InChI |
InChI=1S/C22H21N3O5S2/c1-29-15-7-5-6-14(12-15)13-18-21(28)25(22(31)32-18)11-10-19(26)23-24-20(27)16-8-3-4-9-17(16)30-2/h3-9,12-13H,10-11H2,1-2H3,(H,23,26)(H,24,27)/b18-13- |
InChI Key |
VVEPMBROARXQCF-AQTBWJFISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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